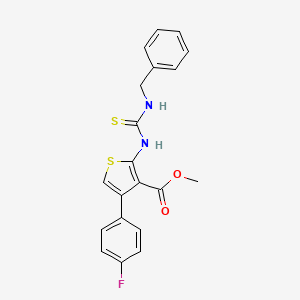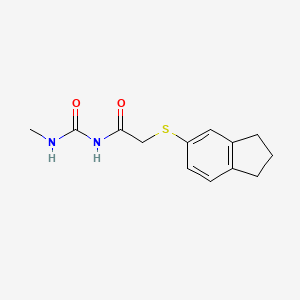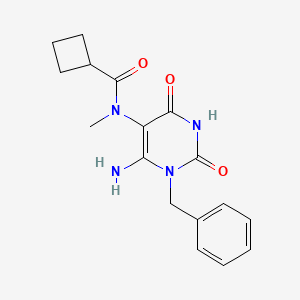![molecular formula C19H17N5OS B7636320 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells. It may also inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole can modulate various biochemical and physiological processes in cells. It has been found to increase the levels of reactive oxygen species, which can induce apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole is its potent antitumor activity against various cancer cell lines. It also possesses anti-inflammatory, antioxidant, and antimicrobial properties. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another direction could be to investigate the potential of this compound as a lead compound for the development of novel anticancer drugs. Additionally, further studies could be conducted to elucidate the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole involves the reaction of 3,5-dimethylphenyl isothiocyanate with 5-phenyl-1,3-oxazole-4-carboxylic acid hydrazide in the presence of triethylamine and acetonitrile. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
properties
IUPAC Name |
2-[[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-8-14(2)10-16(9-13)24-19(21-22-23-24)26-12-18-20-11-17(25-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAYUBCJZJCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NN=N2)SCC3=NC=C(O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide](/img/structure/B7636245.png)
![4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7636248.png)
![N-(4-fluorophenyl)-2-[4-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B7636261.png)
![N-(4-acetamidophenyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636265.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)
![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
